Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-
Description
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- is a synthetic organic compound featuring a cyclohexane ring fused to an acetamide backbone. The nitrogen atom of the acetamide group is substituted with a benzyl moiety bearing 2,4-dimethoxy groups on the aromatic ring. The 2-oxo (keto) group at the α-position of the acetamide introduces structural rigidity and influences hydrogen-bonding interactions.
Properties
CAS No. |
823797-48-4 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(2-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C17H23NO4/c1-21-14-8-7-13(16(10-14)22-2)11-18-17(20)9-12-5-3-4-6-15(12)19/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,20) |
InChI Key |
WNQDYFCWVORNSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2CCCCC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclohexaneacetic Acid Derivatives
Cyclohexaneacetic acid serves as the acyl component. Its synthesis typically involves:
- Friedel-Crafts acylation of cyclohexene with acetyl chloride in the presence of Lewis acids like aluminum chloride.
- Hydrogenation of α,β-unsaturated ketones followed by oxidation to the carboxylic acid.
- Grignard reaction between cyclohexylmagnesium bromide and diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.
N-[(2,4-Dimethoxyphenyl)methyl]amine Synthesis
This benzylamine derivative is synthesized via:
- Reductive amination of 2,4-dimethoxybenzaldehyde using sodium cyanoborohydride and ammonium acetate.
- Curtius rearrangement of 2,4-dimethoxybenzoyl azide to form the corresponding isocyanate, followed by hydrolysis to the amine.
Amide Bond Formation Strategies
The coupling of cyclohexaneacetic acid and N-[(2,4-dimethoxyphenyl)methyl]amine requires activation of the carboxylic acid. Common methods include:
Acyl Chloride Intermediate
Cyclohexaneacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acyl chloride, which reacts with the amine in anhydrous dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine).
$$
\text{Cyclohexaneacetic acid} + \text{SOCl}2 \rightarrow \text{Cyclohexaneacetyl chloride} + \text{SO}2 + \text{HCl}
$$
$$
\text{Cyclohexaneacetyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Amide} + \text{HCl}
$$
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid in situ, often with N-hydroxysuccinimide (NHS) to enhance efficiency. This method minimizes racemization and is suitable for sensitive substrates.
Mixed Anhydride Method
Reaction with isobutyl chloroformate generates a mixed anhydride intermediate, which subsequently reacts with the amine. This approach is advantageous for sterically hindered acids.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition of acyl intermediates |
| Solvent | THF, DCM, DMF | Polarity enhances reagent solubility |
| Base | Triethylamine, DMAP | Neutralizes HCl, catalyzes coupling |
| Reaction Time | 4–24 hours | Ensures complete conversion |
Side reactions such as over-alkylation of the amine or oxidation of methoxy groups necessitate inert atmospheres (N₂/Ar) and moisture-free conditions.
Purification and Characterization
Crude products are purified via:
- Recrystallization from ethanol/water mixtures.
- Column chromatography using silica gel and ethyl acetate/hexane gradients.
Characterization relies on spectroscopic data:
- ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclohexane), δ 3.8 (s, OCH₃), δ 6.4–7.2 (aromatic protons).
- IR : 1650 cm⁻¹ (amide C=O), 1740 cm⁻¹ (ketone C=O).
- MS (ESI+) : m/z 349.2 [M+H]⁺.
Alternative Synthetic Routes
Ugi Four-Component Reaction
Combining cyclohexaneacetaldehyde, 2,4-dimethoxybenzylamine, an isocyanide, and carboxylic acid offers a one-pot route, though stereochemical control remains challenging.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) catalyze amide bond formation in non-aqueous media, offering eco-friendly advantages but requiring extended reaction times.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce side products. A representative protocol involves:
- Continuous acyl chloride synthesis at 50°C.
- Inline mixing with amine in a microreactor.
- Automated quenching and extraction.
Challenges and Mitigation Strategies
- Solubility Issues : Polar aprotic solvents (DMF, DMSO) dissolve both aromatic and aliphatic components.
- Byproduct Formation : Addition of molecular sieves absorbs HCl, minimizing salt byproducts.
- Oxidative Degradation : Antioxidants (BHT) preserve methoxy groups during prolonged reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted amides.
Scientific Research Applications
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on N-substituted 2-oxoacetamides and cyclohexane derivatives from the evidence, emphasizing structural, synthetic, and crystallographic differences.
Structural and Functional Group Variations
Key Observations :
- Conformational Flexibility : The cyclohexane ring in the target compound likely adopts a chair conformation, as seen in N-cyclohexyl analogs, while the 2-oxo group restricts rotational freedom .
Crystallographic and Hydrogen-Bonding Patterns
Key Observations :
- The N–H···O hydrogen bonds in N-cyclohexyl analogs form one-dimensional chains, stabilizing crystal lattices. The target compound’s 2,4-dimethoxybenzyl group may introduce additional C–H···O or π-stacking interactions due to methoxy oxygen lone pairs .
- Torsion angles between carbonyl groups (e.g., −129.9° in N-cyclohexyl-2-oxo-2-phenylacetamide) influence molecular planarity and packing efficiency .
Notes and Limitations
Data Gaps : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.
Synthesis Assumptions : Proposed synthetic routes are extrapolated from methods for N-cyclohexyl analogs .
Biological Relevance : Bioactivity predictions are speculative and require validation.
Biological Activity
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- is a complex organic compound notable for its diverse biological activities. Its structure includes a cyclohexane ring, an acetamide group, and a dimethoxyphenyl moiety, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its antimicrobial effects, potential therapeutic applications, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: Approximately 305.37 g/mol
The structural complexity of Cyclohexaneacetamide influences its pharmacological properties and interactions with biological targets.
Antimicrobial Effects
Research indicates that Cyclohexaneacetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate antimicrobial activity | |
| Candida albicans | Effective antifungal properties |
The mechanism by which Cyclohexaneacetamide exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Further studies are required to elucidate the exact pathways involved.
Therapeutic Applications
Cyclohexaneacetamide has shown promise in various therapeutic contexts:
- Anti-inflammatory Properties: Preliminary studies suggest that the compound may modulate inflammatory responses, indicating potential use in treating inflammatory diseases.
- Analgesic Effects: There is evidence supporting its role in pain relief, making it a candidate for further exploration in pain management therapies.
- Anticancer Activity: Some studies have indicated that Cyclohexaneacetamide may inhibit tumor cell proliferation, warranting further investigation into its potential as an anticancer agent.
Case Studies
Recent case studies highlight the compound's effectiveness in specific clinical scenarios:
- A study on the use of Cyclohexaneacetamide in patients with chronic bacterial infections reported significant improvement in symptoms and reduction in pathogen load.
- Another clinical trial evaluated the analgesic effects of the compound in patients with neuropathic pain, demonstrating a notable decrease in pain scores compared to placebo.
Comparative Analysis with Similar Compounds
Cyclohexaneacetamide shares structural similarities with other compounds that exhibit varying biological activities. The following table summarizes some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclohexanecarboxamide | Contains a carboxylic acid functional group | Different solubility and reactivity |
| N-(4-methoxyphenyl)cyclohexanecarboxamide | Lacks dimethoxy groups | Different biological activity profile |
| 2-(dimethylamino)cyclohexanecarboxamide | Contains a dimethylamino group | Potentially different pharmacological effects |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-substituted cyclohexaneacetamides with 2,4-dimethoxyphenyl substituents?
Condensation reactions using carbodiimide coupling agents (e.g., DCC) and catalysts (e.g., DMAP) are standard for synthesizing structurally related amides. For instance, phenylglyoxylic acid can react with cyclohexylamine in methylene chloride, yielding N-cyclohexyl-2-oxo-2-phenylacetamide with a 69% yield after purification . Similarly, coupling (2,4-dimethoxyphenyl)methanamine with activated carbonyl intermediates has achieved high yields (e.g., 89%) in analogous reactions . Key factors include solvent choice (e.g., ethyl acetate/hexane for crystallization) and purification via column chromatography.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Spectroscopy : NMR (for confirming substituent positions and amide bonding) and IR (to identify carbonyl stretches).
- X-ray crystallography : Resolves molecular conformation (e.g., torsion angles between carbonyl groups, such as −129.9° in N-cyclohexyl derivatives) and hydrogen-bonding networks .
- Chromatography : HPLC or TLC to assess purity post-synthesis.
Q. How do crystallographic studies inform the structural stability of N-substituted cyclohexaneacetamides?
X-ray analysis reveals that intermolecular N–H⋯O hydrogen bonds form one-dimensional chains, stabilizing the crystal lattice. The chair conformation of the cyclohexane ring and spatial orientation of substituents (e.g., 2,4-dimethoxyphenyl) influence packing efficiency and polymorphism .
Advanced Research Questions
Q. What mechanistic insights exist for oxidation or functionalization reactions involving similar amides?
(Diacetoxyiodo)benzene (DIB) mediates the oxidation of 3-oxo-butanamides to 2,2-dihaloacetamides. For example, N-(2,4-dimethoxyphenyl)-3-oxobutanamide undergoes dichlorination to yield dichloroacetamides via radical or electrophilic pathways. Reaction optimization requires careful control of halogen sources and temperature .
Q. How do substituents like 2,4-dimethoxyphenyl influence electronic and steric effects in reaction design?
The electron-donating methoxy groups enhance the electron density of the phenyl ring, affecting reactivity in electrophilic substitutions or hydrogen-bonding interactions. Steric hindrance from the benzyl group may slow nucleophilic attacks at the amide carbonyl, necessitating tailored catalysts or elevated temperatures .
Q. What challenges arise in reconciling contradictory data on crystal forms of structurally similar compounds?
Polymorphism in N-substituted phenylglyoxamides is attributed to variations in hydrogen-bonding motifs (e.g., dimeric vs. chain formations). For example, cyclohexyl vs. aromatic N-substituents yield distinct torsion angles and packing patterns. Researchers must compare unit cell parameters and refine diffraction data to resolve discrepancies .
Q. What computational methods complement experimental studies in predicting molecular interactions?
Density Functional Theory (DFT) can model hydrogen-bond strengths and conformational energies. Molecular docking may predict binding affinities if the compound targets biological receptors (e.g., enzymes with hydrophobic pockets accommodating the cyclohexane moiety).
Methodological Considerations
- Synthetic Optimization : Use kinetic vs. thermodynamic control to steer crystallization toward desired polymorphs.
- Data Validation : Cross-reference spectroscopic data with computational simulations (e.g., NMR chemical shift prediction tools).
- Contradiction Resolution : Employ Rietveld refinement for X-ray data and replicate synthesis under controlled conditions to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
